molecular formula C4H7ClN2O2 B1361955 1-(2-Chloro-acetyl)-3-methyl-urea CAS No. 4791-22-4

1-(2-Chloro-acetyl)-3-methyl-urea

Cat. No. B1361955
CAS RN: 4791-22-4
M. Wt: 150.56 g/mol
InChI Key: HZVMNAXEPPKXLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “1-(2-Chloro-acetyl)-3-methyl-urea”, namely Chloroacetyl chloride, has been reported. Its molecular formula is ClCH2COCl .


Chemical Reactions Analysis

Chloroacetyl chloride, a compound related to “1-(2-Chloro-acetyl)-3-methyl-urea”, reacts rapidly with water. It’s incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

Scientific Research Applications

Synthesis and Characterization

1-(2-Chloro-acetyl)-3-methyl-urea serves as an important intermediate in the synthesis of small molecule anticancer drugs. For instance, a rapid and high-yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea, which is crucial for anticancer drug development, was established through multi-step nucleophilic reactions involving similar compounds (Zhang et al., 2019).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-(2-Chloroethyl) ureas, like 1-aryl-3-(2-chloroethyl) ureas, have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells. These compounds showed promising results as potential anticancer agents (Gaudreault et al., 1988).

Chemical Analysis Techniques

This compound also plays a role in analytical chemistry. For instance, a method for determining 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea in body fluids has been described, showcasing its importance in chemical analysis (Caddy & Idowu, 1984).

Synthesis of Novel Compounds

Compounds like N-Acetyl-N'-methyl urea or ethyl urea, which are similar to 1-(2-Chloro-acetyl)-3-methyl-urea, are used in the synthesis of novel phosphoranes. These compounds play a role in creating new chemical structures with potential applications in various fields (Afshar & Islami, 2009).

Development of CNS Agents

Derivatives of 1-(2-Chloro-acetyl)-3-methyl-urea have been explored for their potential as central nervous system (CNS) agents. N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are related to 1-(2-Chloro-acetyl)-3-methyl-urea, demonstrated anxiolytic activity and muscle-relaxant properties in pharmacological screenings (Rasmussen et al., 1978).

Agricultural Applications

In agriculture, sulfonyl ureas, which are chemically related to 1-(2-Chloro-acetyl)-3-methyl-urea, have been used as herbicides. These compounds interfere with a key enzyme required for weed cell growth and have low mammalian toxicity (Gilbile, Bhavani, & Vyas, 2017).

Safety And Hazards

Chloroacetyl chloride, a compound related to “1-(2-Chloro-acetyl)-3-methyl-urea”, is very toxic by inhalation. It’s corrosive to metals and tissue. It reacts rapidly with water, releasing toxic gases .

properties

IUPAC Name

2-chloro-N-(methylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2/c1-6-4(9)7-3(8)2-5/h2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVMNAXEPPKXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368514
Record name 1-(2-Chloro-acetyl)-3-methyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(methylcarbamoyl)acetamide

CAS RN

4791-22-4
Record name 1-(2-Chloro-acetyl)-3-methyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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